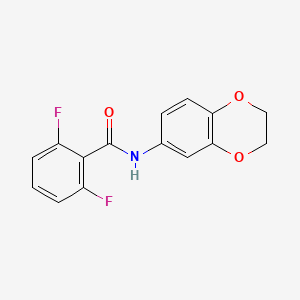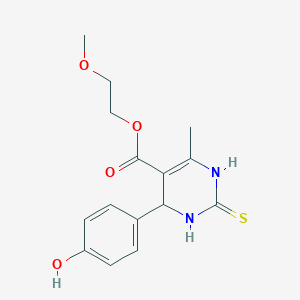
1-acetyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 1-acetyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or by interfering with the synthesis of certain proteins.
Biochemical and Physiological Effects:
Studies have shown that 1-acetyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models. It has also been shown to possess significant antioxidant activity. Moreover, it has been found to inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-acetyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its potential to exhibit multiple biological activities. However, one of the limitations is the lack of knowledge about its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the use of 1-acetyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in scientific research. It can be further investigated for its potential use in cancer therapy. Moreover, its mechanism of action can be studied in more detail to understand its biological activities. Additionally, its potential side effects can be evaluated to ensure its safety for use in humans.
Conclusion:
In conclusion, 1-acetyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has shown potential applications in various fields of scientific research. It can be synthesized using different methods and has been investigated for its antibacterial, antifungal, and antiviral activities. It possesses anti-inflammatory, analgesic, and antioxidant properties and has been studied for its potential use in cancer therapy. However, its mechanism of action and potential side effects need to be further studied to ensure its safety for use in humans.
Synthesemethoden
1-acetyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can be synthesized using various methods. One of the commonly used methods is the reaction of 4-nitrobenzaldehyde, ethyl acetoacetate, trifluoroacetic acid, and hydrazine hydrate. The reaction takes place in ethanol and is followed by the addition of acetic anhydride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-acetyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has shown potential applications in various fields of scientific research. It has been studied for its antibacterial, antifungal, and antiviral activities. It has also been found to possess anti-inflammatory, analgesic, and antioxidant properties. Additionally, it has been investigated for its potential use in cancer therapy.
Eigenschaften
IUPAC Name |
1-[5-hydroxy-5-(4-nitrophenyl)-3-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O4/c1-7(19)17-11(20,6-10(16-17)12(13,14)15)8-2-4-9(5-3-8)18(21)22/h2-5,20H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHAIJWXQSOEDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C(F)(F)F)(C2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[({2-[(4-chlorophenyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4930815.png)
![4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate](/img/structure/B4930818.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B4930820.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4930826.png)



![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4930847.png)
![4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B4930855.png)
![methyl 6-[(2-amino-2-oxoethyl)thio]-5-cyano-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4930869.png)

![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-pyridinecarboxamide](/img/structure/B4930886.png)
![propyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]butanoate](/img/structure/B4930893.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-imidazo[1,2-a]pyridin-2-ylpropanamide](/img/structure/B4930914.png)